Differential Inhibition of DNA Polymerases vs. IMPDH2 Defines a Selectivity Profile
The target compound exhibits a modest but measurable inhibitory effect on rat DNA polymerase beta (IC50 = 11.5 µM) and human DNA polymerase lambda (IC50 = 10.2 µM) [1]. In stark contrast, it shows no significant inhibition (IC50 > 100 µM) of mouse inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine biosynthesis [1]. This differential profile suggests a degree of selectivity for certain nucleic acid-processing enzymes over metabolic enzymes, which is a critical differentiator when selecting a tool compound for probing polymerase function without confounding metabolic effects.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | DNA pol beta: 11,500 nM; DNA pol lambda: 10,200 nM; IMPDH2: >100,000 nM |
| Comparator Or Baseline | IMPDH2 activity serves as a baseline for off-target selectivity assessment |
| Quantified Difference | >8.7-fold selectivity for DNA pol beta over IMPDH2; >9.8-fold for DNA pol lambda over IMPDH2 |
| Conditions | In vitro enzyme inhibition assays. DNA polymerases: poly(dA)/oligo(dT)18 template-primer. IMPDH2: standard enzymatic assay. |
Why This Matters
This selectivity fingerprint (DNA pol vs. IMPDH2) is a quantitative parameter that distinguishes this compound from non-selective pan-assay interference compounds (PAINS) or promiscuous kinase inhibitors, guiding its appropriate use in target validation studies.
- [1] BindingDB. Entry BDBM50356643 (CHEMBL1917198). Accessed April 2026. View Source
